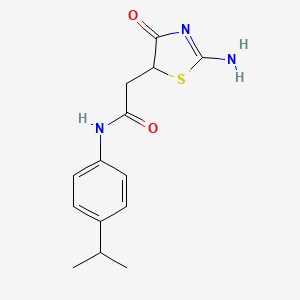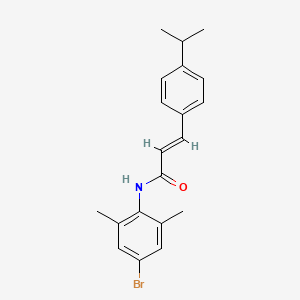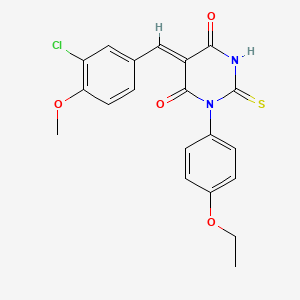![molecular formula C22H26N4O2 B5066798 2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5066798.png)
2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has shown potential in various scientific research studies. This compound is also known as MPPO and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
作用機序
The mechanism of action of MPPO involves its interaction with the dopamine transporter. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine release in the brain. This increase in dopamine release has been linked to the potential therapeutic effects of MPPO in Parkinson's disease and drug addiction studies.
Biochemical and Physiological Effects:
MPPO has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to potential therapeutic effects in Parkinson's disease and drug addiction studies. MPPO has also been shown to reduce cocaine self-administration in rats, indicating its potential as a treatment for drug addiction. In addition, MPPO has been shown to have anxiolytic effects in rats, indicating its potential as a treatment for anxiety disorders.
実験室実験の利点と制限
MPPO has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. MPPO has also been shown to have potential therapeutic effects in various scientific research studies. However, there are limitations to the use of MPPO in lab experiments. Its effects on human subjects are not yet fully understood, and its potential side effects have not been fully explored.
将来の方向性
There are several future directions for research on MPPO. One potential direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to explore its potential as a treatment for other addiction disorders, such as nicotine addiction. Further research is also needed to fully understand the potential side effects of MPPO and its effects on human subjects.
Conclusion:
In conclusion, 2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has shown potential in various scientific research studies. Its synthesis method is relatively easy, and its mechanism of action is well understood. MPPO has been investigated for its potential therapeutic effects in Parkinson's disease, drug addiction studies, and anxiety disorders. However, further research is needed to fully understand its potential side effects and its effects on human subjects. There are several future directions for research on MPPO, including investigating its potential therapeutic effects in other neurological disorders and exploring its potential as a treatment for other addiction disorders.
合成法
The synthesis of MPPO involves the reaction of 2-methyl-5-nitropyridine with 4-methoxy-1-piperidine and 3-(3-phenylpropyl)-1,2,4-oxadiazol-5-amine in the presence of a reducing agent like zinc and acetic acid. The reaction takes place under reflux conditions, and the product is purified using column chromatography. The yield of MPPO obtained through this method is approximately 60%.
科学的研究の応用
MPPO has been studied for its potential application in various scientific research studies. It has shown promising results in the field of neuroscience, where it has been investigated for its effect on the dopamine transporter. MPPO has also been studied as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. In addition, MPPO has been investigated for its potential use in drug addiction studies, as it has been shown to reduce cocaine self-administration in rats.
特性
IUPAC Name |
5-[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]-3-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-27-19-12-14-26(15-13-19)21-11-10-18(16-23-21)22-24-20(25-28-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,16,19H,5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVRDRPKWPFXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5066727.png)
![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5066750.png)


![2-chloro-N-{3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5066767.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5066779.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine](/img/structure/B5066784.png)


![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)